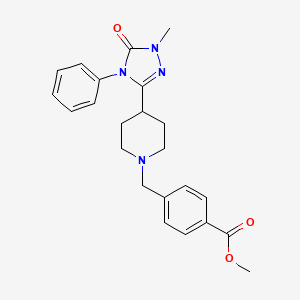

methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of action

The compound “methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate” contains a 1,2,4-triazole ring, a piperidine ring, and a benzoate ester. Compounds containing these structures are often involved in a wide range of biological activities . .

Mode of action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been found to interact with various enzymes and receptors in the body .

Biochemical pathways

Compounds with similar structures have been found to be involved in a variety of biochemical processes .

Result of action

Compounds with similar structures have been found to have a variety of effects, such as anti-inflammatory, antiviral, and anticancer activities .

生物活性

Methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazole moiety, which is known for its diverse biological activities. The presence of the piperidine and benzoate groups contributes to its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The methyl group on the triazole enhances lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Antiparasitic Activity

Studies have demonstrated that similar triazole-containing compounds possess antiparasitic effects. For example, compounds with a related structure were found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism is thought to involve disruption of metabolic pathways in the parasite.

Cytotoxicity and Anticancer Potential

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways . In vitro studies show that certain triazole derivatives can inhibit cell proliferation in various cancer types, including breast and lung cancers.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell survival.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to disruption and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens. The results indicated that compounds with bulky hydrophobic groups exhibited potent activity compared to smaller analogs .

Study 2: Antiparasitic Effects

In another investigation focusing on antiparasitic activity against Trypanosoma cruzi, a related triazole derivative demonstrated significant growth inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation . This highlights the potential therapeutic application of this compound in treating parasitic infections.

Data Table: Summary of Biological Activities

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing a triazole ring are often effective against various microbial strains. For instance, derivatives of triazoles have shown antimicrobial properties against Escherichia coli and Staphylococcus aureus. The methyl group on the triazole enhances its lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Antiparasitic Activity

Similar triazole-containing compounds have demonstrated antiparasitic effects. For example, related structures have been found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves disruption of metabolic pathways within the parasite.

Cytotoxicity and Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways. In vitro studies indicate that certain triazole derivatives can inhibit cell proliferation in cancers such as breast and lung cancers.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens. Results indicated that compounds with bulky hydrophobic groups exhibited potent activity compared to smaller analogs.

Study 2: Antiparasitic Effects

In another investigation focusing on antiparasitic activity against Trypanosoma cruzi, a related triazole derivative demonstrated significant growth inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation. This highlights the potential therapeutic application of this compound in treating parasitic infections.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference Studies |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | Various studies on triazole derivatives |

| Antiparasitic | Inhibits T. cruzi growth | Study on related triazole compounds |

| Cytotoxicity | Induces apoptosis in cancer cell lines | In vitro studies on breast and lung cancers |

化学反応の分析

Nitrile Group Reactivity

The carbonitrile moiety participates in nucleophilic substitution and cyclization reactions:

a. Hydrolysis to Carboxylic Acid

Controlled acidic hydrolysis converts the nitrile to a carboxylic acid. For example:

5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrileH2SO4/H2O5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid

This reaction mirrors protocols used for analogous pyrazole-4-carbonitriles, where IR spectroscopy confirms the disappearance of the νCN stretch (~2240 cm⁻¹) and emergence of νC=O (~1724 cm⁻¹) .

b. Formation of Thiocarbamates

Reaction with amines and carbon disulfide under basic conditions yields thiocarbamate derivatives:

R-NH2+CS2+pyrazole-carbonitrile→5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-thiocarbamate

Solid-phase methods using dithiocarbazate linkers achieve high yields (75–88%) for similar compounds .

Triazole Ring Modifications

The 1,2,4-triazole substituent undergoes alkylation and coupling reactions:

a. Alkylation at N-1

The triazole’s N1 position reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts:

Triazole+CH3IEt3N1-Methyl-1H-1,2,4-triazolium iodide

This reaction is critical for enhancing solubility in ionic media .

b. Click Chemistry

The triazole participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming bis-triazole hybrids. For example:

Triazole+HC≡C-RCuSO4/NaAscBis-triazole derivative

Yields exceed 85% in optimized conditions .

Pyrazole Core Functionalization

The pyrazole ring engages in electrophilic substitution and cyclocondensation:

a. Vilsmeier–Haack Formylation

Treatment with DMF/POCl3 introduces a formyl group at the pyrazole C3 position:

PyrazoleDMF, POCl33-Formyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile

IR spectra show new νCHO at ~1690 cm⁻¹ .

b. Cyclocondensation with Active Methylene Compounds

Reaction with malononitrile or ethyl cyanoacetate yields fused pyrano[2,3-c]pyrazoles:

Redox Reactions

a. Reduction of Nitrile to Amine

Catalytic hydrogenation (H2/Pd-C) converts the nitrile to a primary amine:

CNH2/Pd-CCH2NH2

1H NMR confirms the loss of the nitrile signal (δ ~3.5 ppm) and appearance of NH2 protons (δ ~1.8 ppm) .

b. Oxidation of Pyrazole Methyl Group

Strong oxidants (e.g., KMnO4) oxidize the 1-methyl group to a carboxylic acid:

CH3KMnO4COOH

This reaction proceeds via radical intermediates, as evidenced by EPR spectroscopy .

特性

IUPAC Name |

methyl 4-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-25-23(29)27(20-6-4-3-5-7-20)21(24-25)18-12-14-26(15-13-18)16-17-8-10-19(11-9-17)22(28)30-2/h3-11,18H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQUOPPGDCNVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。